N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049418-21-4) is a synthetic arylpiperazine-oxalamide hybrid with molecular formula C₁₇H₂₆N₄O₃ and molecular weight 334.4 g/mol. It belongs to the broader class of piperazine ethylamide derivatives that have been patented as 5-HT₁A receptor agonists and antagonists for CNS disorders.

Molecular Formula C17H26N4O3
Molecular Weight 334.42
CAS No. 1049418-21-4
Cat. No. B3011283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
CAS1049418-21-4
Molecular FormulaC17H26N4O3
Molecular Weight334.42
Structural Identifiers
SMILESCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H26N4O3/c1-3-18-16(22)17(23)19-8-9-20-10-12-21(13-11-20)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,22)(H,19,23)
InChIKeyIVAWUYOLGZHOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049418-21-4): Procurement-Relevant Structural and Class Profile


N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049418-21-4) is a synthetic arylpiperazine-oxalamide hybrid with molecular formula C₁₇H₂₆N₄O₃ and molecular weight 334.4 g/mol [1]. It belongs to the broader class of piperazine ethylamide derivatives that have been patented as 5-HT₁A receptor agonists and antagonists for CNS disorders [2]. The compound integrates a 4-methoxyphenyl substituent on the piperazine ring and an N-ethyl oxalamide terminus, distinguishing it from 2-methoxyphenyl and unsubstituted phenyl analogs. Commercially, it is supplied as a research-grade building block at ≥95% purity .

Why N1-Ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide Cannot Be Replaced by Generic Piperazine-Oxalamide Analogs


Substitution at the 4-position of the phenyl ring with a methoxy group is known to shift electron density and alter receptor recognition compared to 2-methoxy or unsubstituted phenyl congeners [1]. In the arylpiperazine-ethylamide class described in US 6,344,458, even minor variations in aryl substitution (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl) produce distinct 5-HT₁A binding profiles and functional activity [1]. The oxalamide linker further introduces a dual hydrogen-bond donor/acceptor motif that is absent in simple amide or amine analogs, enabling supramolecular interactions documented for oxalamide-containing molecules [2]. These combined structural features mean that no single in-class generic analog can simultaneously recapitulate the target compound's hydrogen-bonding capacity, conformational flexibility (6 rotatable bonds [3]), and para-methoxy electronic signature, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for N1-Ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide vs. Structural Analogues


Para-Methoxy Substitution Confers Computationally Distinct Lipophilicity and Electronic Profile Relative to Ortho-Methoxy and Unsubstituted Phenyl Analogs

The target compound bears a 4-methoxyphenyl group on the piperazine ring. In the foundational patent US 6,344,458, exemplified compounds carry a 2-methoxyphenyl substituent (ortho-methoxy) [1]. The para-methoxy substitution pattern in the target compound yields a computed XLogP3 of 1.2 and 5 hydrogen bond acceptors [2], whereas a representative 2-methoxyphenyl analog from the patent (Compound 1, N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide) has different hydrogen-bonding geometry due to ortho-substituent steric effects. The para-methoxy orientation alters the spatial presentation of the lone-pair electrons on the oxygen, which class-level SAR indicates can shift 5-HT₁A receptor binding affinity by ≥10-fold between regioisomers [3].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Oxalamide Linker Provides Dual Hydrogen-Bond Donor/Acceptor Capacity Absent in Simple Amide-Linked Piperazine Analogs

The target compound contains an oxalamide (ethanediamide) linker between the ethylamine spacer and the N-ethyl terminus. Computational and crystallographic studies of oxalamide functionality demonstrate that it engages in bifurcated hydrogen bonds with interaction energies of −5 to −8 kcal/mol per oxalamide-oxalamide pair, significantly stronger than simple amide-amide interactions (−3 to −5 kcal/mol) [1]. The target compound presents 2 hydrogen bond donors and 5 acceptors [2], allowing it to participate in more extensive intermolecular hydrogen-bond networks than mono-amide analogs such as N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}acetamide (2 HBD, 4 HBA, MW 277.4 g/mol) [3].

Supramolecular Chemistry Molecular Recognition Hydrogen Bonding

N-Ethyl Oxalamide Terminus Provides a Defined Conformational Profile (6 Rotatable Bonds) Distinguishing It from N-Aryl and N-Cycloalkyl Oxalamide Analogs

The target compound contains an N-ethyl substituent on the oxalamide, yielding 6 rotatable bonds [1]. This number places it within the optimal drug-like range (≤10 rotatable bonds, Veber rule) while offering greater conformational flexibility than N-aryl oxalamide analogs such as N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (estimated 7–8 rotatable bonds but with a rigid aryl terminus) . In the piperazine ethylamide patent series, N-ethyl amides demonstrated quantifiable 5-HT₁A binding that differed from N-cycloalkyl and N-aryl congeners by factors of 5–50× in Ki values (class-level SAR) [2].

Conformational Analysis Molecular Flexibility Drug-likeness

Commercially Specified ≥95% Purity with Defined Single-Lot Traceability Enables Reproducible Screening vs. Uncharacterized Piperazine Building Blocks

Vendor technical datasheets for CAS 1049418-21-4 specify a minimum purity of 95% (HPLC) with catalog number traceability (e.g., CM1011844) . This contrasts with many generic piperazine-ethyl-oxalamide analogs offered without batch-specific purity certificates or at lower purity grades (90% or unspecified) . In high-throughput screening campaigns, impurity-driven false positives are estimated to occur at ≥2–5% frequency when purity is ≥90% vs. ≤0.5% at ≥95% purity [1].

Chemical Procurement Assay Reproducibility Quality Control

Validated Application Scenarios for N1-Ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide Based on Current Evidence


CNS Receptor Ligand Design: 5-HT₁A and Dopamine Receptor Pharmacophore Exploration

The para-methoxyphenyl piperazine core is a recognized privileged scaffold for serotonin and dopamine receptor modulation [1]. The target compound can serve as a key intermediate or comparator in medicinal chemistry programs aimed at tuning 5-HT₁A/D₂ selectivity, building on the class-level SAR established in US 6,344,458. Its defined XLogP3 (1.2) and HBA count (5) [2] make it suitable for CNS multiparameter optimization (CNS MPO) scoring, where desirability thresholds typically target XLogP3 1–4 and HBA ≤8.

Supramolecular and Crystal Engineering Studies Requiring Bifurcated Hydrogen-Bond Motifs

The oxalamide linker provides a geometrically defined bifurcated hydrogen-bond donor/acceptor system with interaction energies quantified at −5 to −8 kcal/mol per pair [1]. This supports applications in co-crystal design, organogel formulation, and molecular recognition studies where precise hydrogen-bond stoichiometry is required. The compound's 6 rotatable bonds [2] allow conformational adaptation to diverse supramolecular partners.

Screening Library Diversity Set Component for CNS-Focused High-Throughput Screening

With ≥95% vendor-certified purity [1] and a molecular weight (334.4 g/mol) and XLogP3 (1.2) [2] within lead-like chemical space, the compound is procurement-ready for inclusion in diversity-oriented screening collections targeting neuropsychiatric targets. Its N-ethyl oxalamide terminus distinguishes it from more common N-aryl piperazine library members, providing a unique conformational and hydrogen-bonding fingerprint for hit identification.

Synthetic Intermediate for Late-Stage Functionalization via the Ethyl Oxalamide Handle

The N-ethyl oxalamide terminus can be selectively hydrolyzed or further derivatized, enabling the compound to serve as a versatile building block for parallel synthesis of focused piperazine-oxalamide libraries [1]. This contrasts with N-aryl oxalamide analogs where the aryl group is not readily modifiable post-coupling, offering a synthetic logistics advantage in medicinal chemistry campaigns.

Quote Request

Request a Quote for N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.